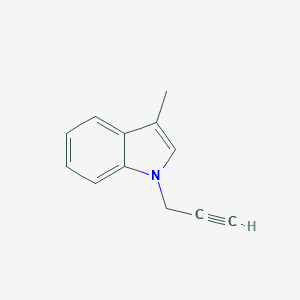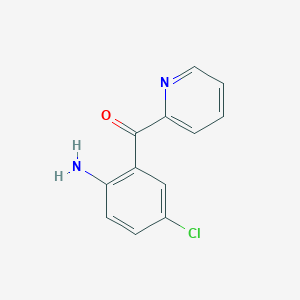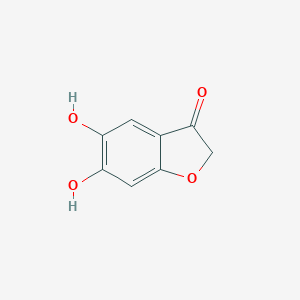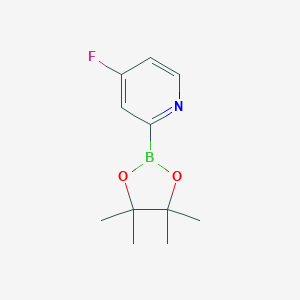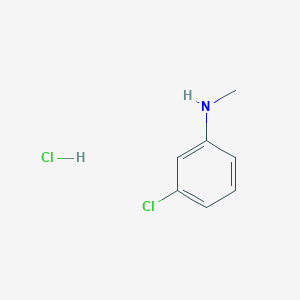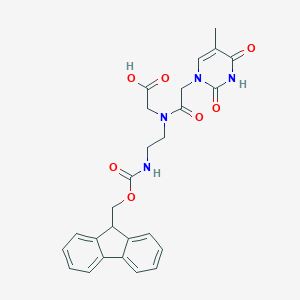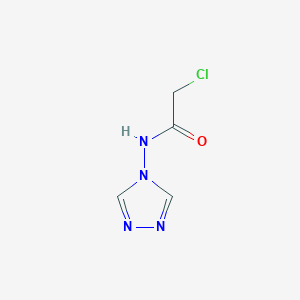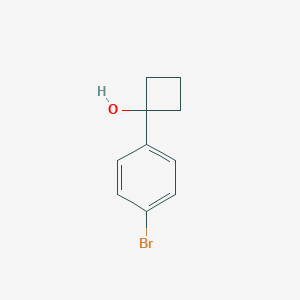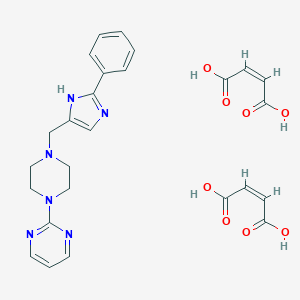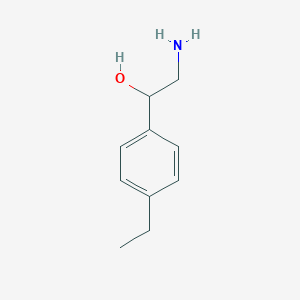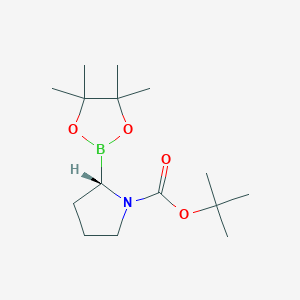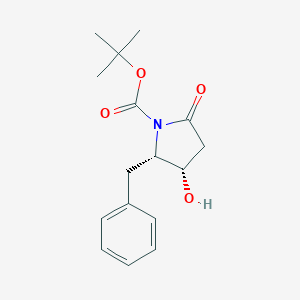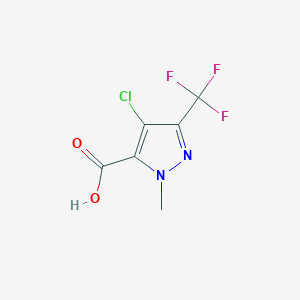![molecular formula C16H30N4O5 B168897 2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid CAS No. 104845-51-4](/img/structure/B168897.png)
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid, also known as N-Acetyl-L-methionyl-L-leucyl-L-isoleucyl-L-phenylalanine (NAc-Met-Leu-Ile-Phe-NH2), is a peptide with potential therapeutic applications in the field of cancer research. This peptide has been found to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
Mechanism Of Action
The anti-cancer activity of NAc-Met-Leu-Ile-Phe-NH2 is thought to be mediated through its interaction with the GRP78 protein, which is overexpressed in cancer cells. This interaction leads to the downregulation of several signaling pathways involved in cancer cell survival and proliferation, ultimately leading to cell death.
Biochemical And Physiological Effects
NAc-Met-Leu-Ile-Phe-NH2 has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent. In addition to its anti-cancer properties, this peptide has also been found to exhibit anti-inflammatory and antioxidant effects, suggesting its potential for use in other disease states.
Advantages And Limitations For Lab Experiments
One advantage of using NAc-Met-Leu-Ile-Phe-NH2 in lab experiments is its specificity for cancer cells, which minimizes the risk of off-target effects. However, one limitation of using this peptide is its relatively short half-life, which may require frequent dosing in vivo.
Future Directions
Future research on NAc-Met-Leu-Ile-Phe-NH2 could focus on the development of more stable analogs with longer half-lives, as well as the optimization of dosing regimens for maximum efficacy. In addition, further investigation into the mechanisms underlying the anti-cancer and other biological effects of this peptide could lead to the development of new therapeutic strategies for cancer and other diseases.
Synthesis Methods
The synthesis of NAc-Met-Leu-Ile-Phe-NH2 can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin to yield the final product.
Scientific Research Applications
NAc-Met-Leu-Ile-Phe-NH2 has been extensively studied for its anti-cancer properties. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancers. In addition, this peptide has been shown to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent for cancer treatment.
properties
CAS RN |
104845-51-4 |
|---|---|
Product Name |
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
Molecular Formula |
C16H30N4O5 |
Molecular Weight |
358.43 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H30N4O5/c1-9(2)5-11(15(24)18-8-14(22)23)20-16(25)12(6-10(3)4)19-13(21)7-17/h9-12H,5-8,17H2,1-4H3,(H,18,24)(H,19,21)(H,20,25)(H,22,23)/t11-,12-/m0/s1 |
InChI Key |
KOKYCSGKPFXHAU-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
sequence |
GLLG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



